[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective benzoylation, and the formation of the pyran ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective measures.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydro-2-furanyl]methyl benzoate
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
Uniqueness
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups
Properties
CAS No. |
14125-75-8 |
---|---|
Molecular Formula |
C34H26O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(2S,3S,4R)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H26O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,22,27,29-30H,21H2/t27-,29-,30-/m0/s1 |
InChI Key |
HHNQKUIYTNDYHW-BKHJTQGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H](C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.